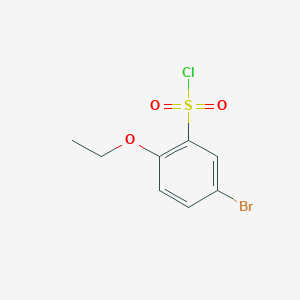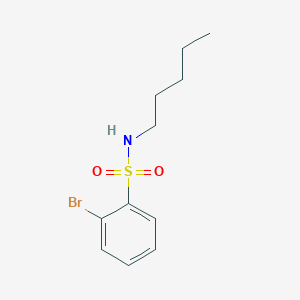
2-Amino-1-(pyridin-3-yl)ethanol
Vue d'ensemble
Description
“2-Amino-1-(pyridin-3-yl)ethanol” is a chemical compound with the molecular formula C7H10N2O . It is also known as 2-amino-1-(3-pyridinyl)ethanol . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-(pyridin-3-yl)ethanol” consists of a pyridine ring attached to an ethanol group with an amino group . The InChI key for this compound is PMVFSIPPTOOMTI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-Amino-1-(pyridin-3-yl)ethanol” is a solid compound . Its molecular weight is 138.17 .
Applications De Recherche Scientifique
- Field: Medicinal Chemistry
- Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Method: The compounds were synthesized and their anti-tubercular activity was evaluated .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
- Field: Pharmacology
- Application: Novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized and their pharmacokinetic profiles and biological activity were evaluated .
- Method: The derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
- Results: The compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .
Anti-tubercular Agents
Pharmacokinetic Profiles and Biological Activity
- Field: Inorganic Chemistry
- Application: 2-Pyridineethanol is used to prepare mononuclear nickel (II) acetate .
- Method: The specific method of preparation is not mentioned in the source .
- Results: The outcome of the preparation is mononuclear nickel (II) acetate .
- Field: Medicinal Chemistry
- Application: A series of novel O-alkyl/benzyl-1-(adamantane-1-yl)-2-(pyridin-3-yl)ethan-1-one oximes were synthesized and evaluated for their antifungal activity .
- Method: The compounds were synthesized from 3-methylpyridine, (adamantane-1-yl)acetic acid ethyl ester, and alkoxylamine or benzyloxyamine hydrochloride .
- Results: Some of the compounds exhibited good antifungal activity .
Preparation of Mononuclear Nickel (II) Acetate
Antifungal Agents
- Field: Organic Chemistry
- Application: 2-Amino-1-pyridin-3-yl-ethanol oxalate is a chemical compound available from Sigma-Aldrich .
- Method: The specific method of preparation is not mentioned in the source .
- Results: The outcome of the preparation is 2-Amino-1-pyridin-3-yl-ethanol oxalate .
- Field: Organic Chemistry
- Application: 2-amino-1-(pyridin-3-yl)ethanol hydrochloride is a chemical compound available from Sigma-Aldrich .
- Method: The specific method of preparation is not mentioned in the source .
- Results: The outcome of the preparation is 2-amino-1-(pyridin-3-yl)ethanol hydrochloride .
Preparation of 2-Amino-1-pyridin-3-yl-ethanol Oxalate
Preparation of 2-amino-1-(pyridin-3-yl)ethanol Hydrochloride
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKNUYMZBBWHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395361 | |
| Record name | 2-amino-1-(pyridin-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(pyridin-3-yl)ethanol | |
CAS RN |
92990-44-8 | |
| Record name | 2-amino-1-(pyridin-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(pyridin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


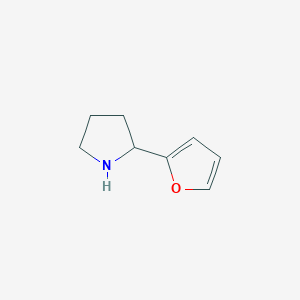

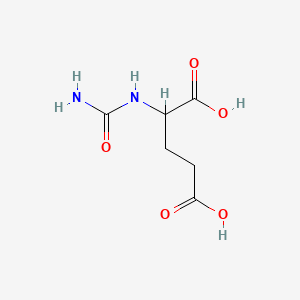
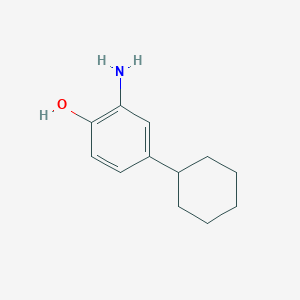
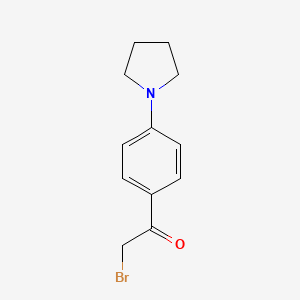

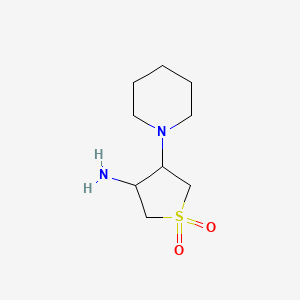
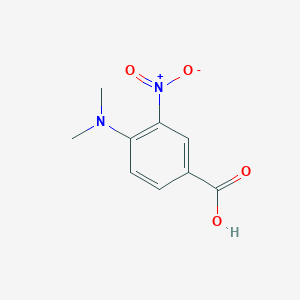

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)
